molecular formula C8H12ClN3O B13319252 2-[(Azetidin-3-yloxy)methyl]-5-chloro-1-methyl-1H-imidazole

2-[(Azetidin-3-yloxy)methyl]-5-chloro-1-methyl-1H-imidazole

Cat. No.: B13319252
M. Wt: 201.65 g/mol
InChI Key: LBCSYVJJPCTZOS-UHFFFAOYSA-N
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Description

2-[(Azetidin-3-yloxy)methyl]-5-chloro-1-methyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with an azetidin-3-yloxy group, a chlorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Azetidin-3-yloxy)methyl]-5-chloro-1-methyl-1H-imidazole typically involves the following steps:

    Formation of the Azetidin-3-yloxy Intermediate: The azetidin-3-yloxy group can be synthesized by reacting azetidine with an appropriate alkylating agent under basic conditions.

    Imidazole Ring Formation: The imidazole ring can be constructed using a multi-step process involving the cyclization of suitable precursors. One common method involves the reaction of glyoxal with ammonia and formaldehyde to form

Properties

Molecular Formula

C8H12ClN3O

Molecular Weight

201.65 g/mol

IUPAC Name

2-(azetidin-3-yloxymethyl)-5-chloro-1-methylimidazole

InChI

InChI=1S/C8H12ClN3O/c1-12-7(9)4-11-8(12)5-13-6-2-10-3-6/h4,6,10H,2-3,5H2,1H3

InChI Key

LBCSYVJJPCTZOS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1COC2CNC2)Cl

Origin of Product

United States

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